3-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one
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Overview
Description
3-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one is a chemical compound with the molecular formula C₁₁H₁₀F₂OS and a molecular weight of 228.26 g/mol . This compound is characterized by the presence of a cyclopentanone ring substituted with a 2,4-difluorophenylsulfanyl group. It is primarily used for research purposes in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of 2,4-difluorothiophenol with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents such as ethanol or diethyl ether.
Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one
- 3-[(2,4-Dibromophenyl)sulfanyl]cyclopentan-1-one
- 3-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one
Uniqueness
3-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H10F2OS |
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Molecular Weight |
228.26 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)sulfanylcyclopentan-1-one |
InChI |
InChI=1S/C11H10F2OS/c12-7-1-4-11(10(13)5-7)15-9-3-2-8(14)6-9/h1,4-5,9H,2-3,6H2 |
InChI Key |
ULMVWXXZNZXUER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC1SC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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